2,5-bis(1H-benzotriazol-1-yl)-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS(PIPERIDIN-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE is a complex organic compound that features benzotriazole and piperidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS(PIPERIDIN-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE typically involves multi-step organic reactions. The starting materials often include benzotriazole derivatives and piperidine, which undergo a series of condensation and cyclization reactions under controlled conditions. Specific catalysts and solvents are used to facilitate these reactions and achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. Advanced techniques like continuous flow reactors might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS(PIPERIDIN-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The benzotriazole and piperidine groups can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS(PIPERIDIN-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE: Lacks the piperidine groups, which might affect its reactivity and applications.
3,6-BIS(PIPERIDIN-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE:
Uniqueness
The presence of both benzotriazole and piperidine groups in 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS(PIPERIDIN-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE makes it unique compared to similar compounds. This combination of functional groups can result in distinct chemical reactivity and a broader range of applications.
Properties
Molecular Formula |
C28H28N8O2 |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
2,5-bis(benzotriazol-1-yl)-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C28H28N8O2/c37-27-23(33-15-7-1-8-16-33)25(35-21-13-5-3-11-19(21)29-31-35)28(38)24(34-17-9-2-10-18-34)26(27)36-22-14-6-4-12-20(22)30-32-36/h3-6,11-14H,1-2,7-10,15-18H2 |
InChI Key |
BKOXZVVTVZCRAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)N5CCCCC5)N6C7=CC=CC=C7N=N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.